molecular formula C15H17ClN2O B7803339 L-Proline beta-naphthylamide hydrochloride CAS No. 169553-07-5

L-Proline beta-naphthylamide hydrochloride

Cat. No. B7803339
CAS RN: 169553-07-5
M. Wt: 276.76 g/mol
InChI Key: UKXYCTFKKXKIPY-UQKRIMTDSA-N
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Description

L-Proline beta-naphthylamide hydrochloride is an L-proline derivative . It is the amide obtained by formal condensation of the carboxy group of L-proline with the amino group of 2-naphthylamine . It is used as a substrate for the determination of proline arylamidase in human sera by the endpoint-method .


Molecular Structure Analysis

The molecular formula of this compound is C15H17ClN2O . Its molecular weight is 276.76 . The structure consists of a proline derivative .


Chemical Reactions Analysis

This compound is a substrate used for testing enzyme activity . It is readily hydrolyzed by prolyl aminopeptidase from Bacillus megaterium .


Physical And Chemical Properties Analysis

This compound is a white to off-white powder . It has a solubility of 50 mg/mL in 50% aqueous acetic acid . It should be stored at a temperature of -20°C .

Scientific Research Applications

Enzyme Characterization and Specificity

  • Proline-beta-naphthylamidase Characterization : A novel enzyme hydrolyzing proline-beta-naphthylamide was identified and characterized from porcine intestinal mucosa. This enzyme is a glycoprotein with three identical subunit polypeptides and exhibits specificity for aminopeptidase substrates like proline-beta-naphthylamide. It functions optimally at pH 9 and is classified as a serine hydrolase (Takahashi, Ikai, & Takahashi, 1989).

  • Proline Iminopeptidase from Apricot Seeds : This enzyme was purified from apricot seeds, demonstrating specificity for L-proline beta-naphthylamide among various amino acid beta-naphthylamides. It is inhibited by several agents, suggesting its non-metalloenzyme nature and potential involvement of cysteine and histidine residues in its activity (Ninomiya et al., 1982).

  • Leucine Aminopeptidase Activity Determination : L-proline beta-naphthylamide hydrochloride was used to determine leucine aminopeptidase activity in mammalian tissue, highlighting its utility in enzyme kinetics and distribution studies (Green, Tsou, Bressler, & Seligman, 1955).

  • Brush Border Membrane Enzyme Studies : The compound has been utilized in investigating the mechanism of hydrolysis and absorption of proline-containing peptides in the rat intestine, indicating its role in understanding intestinal digestion processes (Morita et al., 1983).

  • Post-proline Dipeptidyl Aminopeptidase Study : Research on dipeptidyl aminopeptidase IV from lamb kidney used this compound, demonstrating its application in enzyme purification and characterization (Yoshimoto & Walter, 1977).

Enzymatic Assay Development

  • Fluorogenic Substrate Development : this compound has been evaluated as a substrate for proline endopeptidases, contributing to the development of sensitive, continuous assays for enzyme activity localization in tissues (Taylor et al., 1980).

  • Thyrotropin-Releasing Hormone Deamidase Purification : Its utilization in the purification of TRH deamidase from rat brain exemplifies its role in enzymology, particularly in understanding brain enzymes (Rupnow, Taylor, & Dixon, 1979).

  • Enzyme Inhibition Studies : The compound has been used to study the inhibition of proline-beta-naphthylamidase, providing insights into enzyme kinetics and inhibitor interactions (Takahashi & Takahashi, 1990).

Brush Border and Peptidase Activity Analysis

  • Brush Border and Peptidase Activities in Intestine : Research has explored its use in studying peptidase activities in human small intestine, furthering our understanding of digestive enzymes (Andria et al., 1980).

  • Glycylprolyl Peptidase Purification from Bacteroides gingivalis : This study exemplifies its application in microbial enzymology, particularly in dental health research (Barua et al., 1989).

Gene Cloning and Expression

  • Proline Iminopeptidase Gene Cloning from Lactobacillus : The compound facilitated the cloning of a proline iminopeptidase gene, advancing genetic studies in microbiology (Klein, Schmidt, & Plapp, 1994).

Miscellaneous Applications

  • Iminopeptidase Characterization from Bacillus Megaterium : Its use in the purification of proline iminopeptidase from Bacillus megaterium highlights its significance in bacterial enzyme research (Yoshimoto, Saeki, & Tsuru, 1983).

  • Tissue Peptidase Localization Studies : The compound has been instrumental in localizing peptidase activities in various rat tissues, contributing to our understanding of tissue-specific enzyme functions (Hopsu-Havu & Ekfors, 2004).

  • Proline Endopeptidase Characterization from Rat Brain : Research on rat brain proline endopeptidase using this compound has provided insights into the enzyme's substrate specificity and essential residues for catalysis (Andrews, Hines, & Dixon, 1980).

  • Prolinarylamidase in Human Serum : The enzyme's catalytic concentrations in human serum were determined using L-proline-beta-naphthylamide, demonstrating its utility in clinical enzymology studies (Appel, 1983).

  • Atropisomeric Amide Resolution : Demonstrates its application in organic chemistry for the dynamic kinetic resolution of atropisomeric amides (Chan et al., 2004).

  • Proline-specific Dipeptidyl Aminopeptidase Study : Utilized in studying a dipeptidyl aminopeptidase from Flavobacterium meningosepticum, adding to the knowledge of bacterial enzymes (Yoshimoto & Tsuru, 1982).

  • Iminopeptidase Study from Peanut Seeds : Its use in the characterization of an iminopeptidase from peanut seeds highlights its role in plant biochemistry (Ovando et al., 2004).

  • Prolinase Gene Characterization in Lactobacillus rhamnosus : The gene expressing L-proline-beta-naphthylamide-hydrolyzing activity was cloned, aiding in understanding the genetics of dairy microbiology (Varmanen, Rantanen, Palva, & Tynkkynen, 1998).

Mechanism of Action

Amino acids and amino acid derivatives like L-Proline beta-naphthylamide hydrochloride have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Safety and Hazards

L-Proline beta-naphthylamide hydrochloride is classified as Carc. 1B under the GHS08 hazard classification . It is advisable to avoid contact with skin and eyes, avoid dust formation in confined areas, and not to breathe dust or ingest . If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

(2S)-N-naphthalen-2-ylpyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O.ClH/c18-15(14-6-3-9-16-14)17-13-8-7-11-4-1-2-5-12(11)10-13;/h1-2,4-5,7-8,10,14,16H,3,6,9H2,(H,17,18);1H/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXYCTFKKXKIPY-UQKRIMTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584973
Record name N-Naphthalen-2-yl-L-prolinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

169553-07-5, 97216-16-5
Record name 2-Pyrrolidinecarboxamide, N-2-naphthalenyl-, hydrochloride (1:1), (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169553-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Naphthalen-2-yl-L-prolinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-PROLINE B-NAPHTHYLAMIDE HYDROCHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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